Redoxal

Catalog No.
S579831
CAS No.
52962-95-5
M.F
C28H24N2O6
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Redoxal

CAS Number

52962-95-5

Product Name

Redoxal

IUPAC Name

2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34)

InChI Key

IQZIRNIZQHVBMB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O

Synonyms

2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid, Redoxal

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O

The exact mass of the compound Redoxal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Redoxal (CAS 52962-95-5) is a synthetic dicarboxylic acid and a non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [1]. In procurement and assay design, Redoxal is primarily selected as a highly selective pyrimidine-depleting agent that avoids the generalized mitochondrial toxicity often seen with legacy quinone-analog inhibitors [1]. Its distinct structural profile—divergent from cinchoninic acid, isoxazole, and naphthoquinone derivatives—grants it broad cross-species efficacy, making it a versatile baseline compound for antiviral, immunosuppressive, and antibacterial screening workflows [1].

Substituting Redoxal with more common DHODH inhibitors, such as Atovaquone, Brequinar, or Dichloroallyl-lawsone, frequently compromises assay integrity due to off-target effects or strict species specificity. For example, naphthoquinone derivatives often cause confounding cytotoxicity by inhibiting mitochondrial succinate-induced respiration, whereas Redoxal preserves baseline mitochondrial electron transport [1]. Furthermore, highly targeted mammalian inhibitors like Brequinar fail to inhibit non-mammalian DHODH orthologs (e.g., in Phytophthora infestans), rendering them ineffective for broad-spectrum pathogen assays where Redoxal maintains consistent inhibitory activity[2].

Mitochondrial Respiration Selectivity: Redoxal vs. Naphthoquinone Derivatives

In isolated human mitochondria, Redoxal strictly targets DHODH without inhibiting NADH- or succinate-induced respiration. In direct contrast, Atovaquone and Dichloroallyl-lawsone demonstrate significant off-target inhibition of succinate-induced respiration (IC50 = 6.1 μM and 14.1 μM, respectively)[1].

Evidence DimensionInhibition of succinate-induced mitochondrial respiration
Target Compound DataRedoxal: Marginal to no inhibition
Comparator Or BaselineAtovaquone (IC50 = 6.1 μM) and Dichloroallyl-lawsone (IC50 = 14.1 μM)
Quantified DifferenceComplete preservation of baseline electron transport with Redoxal, whereas comparators show micromolar off-target toxicity
ConditionsIsolated human mitochondria assays

Allows researchers to isolate the effects of pyrimidine depletion without confounding generalized mitochondrial toxicity or electron transport chain disruption.

Cross-Species DHODH Inhibition: Redoxal vs. Brequinar

While Brequinar is a nanomolar inhibitor of human DHODH, it fails to decrease the activity of the Phytophthora infestans DHODH ortholog (ΔN54PiDHODH). Redoxal, however, successfully inhibits both the human enzyme and the pathogen ortholog, demonstrating broader cross-species utility [1].

Evidence DimensionInhibition of P. infestans DHODH (ΔN54PiDHODH)
Target Compound DataRedoxal: Active cross-species inhibition
Comparator Or BaselineBrequinar: No decrease in activity
Quantified DifferenceRedoxal maintains cross-species efficacy where the mammalian-specific Brequinar fails completely
ConditionsRecombinant pathogen DHODH activity assay

Essential for procurement in agricultural or broad-spectrum antifungal/antiparasitic screening where mammalian-only inhibitors yield false negatives.

Non-Competitive Inhibition Kinetics vs. Ubiquinone Analogs

Unlike typical competitive inhibitors that compete with ubiquinone, Redoxal exhibits a non-competitive inhibition profile for human DHODH with a competitive inhibition constant (Kic) of 402 nM and an uncompetitive inhibition constant (Kiu) of 506 nM [1].

Evidence DimensionEnzyme inhibition kinetics (Human DHODH)
Target Compound DataRedoxal: Non-competitive (Kic = 402 nM; Kiu = 506 nM)
Comparator Or BaselineStandard quinone analogs: Competitive inhibition
Quantified DifferenceRedoxal binds non-competitively, preventing displacement by high endogenous ubiquinone concentrations
ConditionsPurified recombinant human DHODH kinetic assays

Ensures stable, predictable enzyme inhibition in complex cell-based assays regardless of fluctuating intracellular ubiquinone concentrations.

High Therapeutic Index in Antiviral Assays vs. Cytotoxic Alternatives

In primary human peripheral blood mononuclear cells (PBMCs) infected with HIV-1, Redoxal inhibits viral replication via APOBEC3G stabilization with an IC50 of 1.37 μM and a TC50 > 100 μM, yielding a therapeutic index (TI) > 73. In contrast, alternative hit compounds like Lomofungin were abandoned due to severe cytotoxicity [1].

Evidence DimensionTherapeutic Index (TI) in PBMC HIV-1 replication assay
Target Compound DataRedoxal: TI > 73 (IC50 = 1.37 μM, TC50 > 100 μM)
Comparator Or BaselineLomofungin: High cytotoxicity (prevented further development)
Quantified DifferenceRedoxal provides a >73-fold safety window for cellular assays, whereas Lomofungin is highly toxic
ConditionsHIV-1 Ba-L infected primary human PBMCs

Provides a safe, highly specific tool for studying pyrimidine-depletion-mediated antiviral pathways without cell death artifacts.

Multi-Target Bacterial Prenyltransferase Inhibition vs. Single-Target Agents

Beyond DHODH, Redoxal acts as a multi-target inhibitor of bacterial prenyltransferases, inhibiting Mycobacterium tuberculosis DPPS (IC50 = 3.6 μM) and E. coli UPPS (IC50 = 7.8 μM) [1]. This dual-action profile is rarely found in standard single-target antibacterial screening libraries.

Evidence DimensionInhibition of bacterial prenyltransferases
Target Compound DataRedoxal: Dual inhibition (MtDPPS IC50 = 3.6 μM; EcUPPS IC50 = 7.8 μM)
Comparator Or BaselineStandard single-target UPPS or DPPS inhibitors
Quantified DifferenceSimultaneous inhibition of two critical bacterial cell wall synthesis enzymes
ConditionsIn vitro recombinant bacterial enzyme assays

Offers a multi-target mechanism for antibacterial drug discovery, reducing the likelihood of rapid resistance development in screening models.

Pyrimidine Depletion and Antiviral Pathway Screening

Redoxal is the optimal choice for assays requiring APOBEC3G stabilization via DHODH inhibition, as it provides a high therapeutic index without the generalized cytotoxicity seen with other screening hits like Lomofungin [1].

Cross-Species Pathogen DHODH Targeting

For agricultural and antifungal research (e.g., Phytophthora infestans), Redoxal is preferred over mammalian-specific inhibitors like Brequinar, which fail to inhibit non-mammalian DHODH orthologs [2].

Mitochondrial Function and Respiration Studies

Redoxal serves as a critical selective tool or negative control in mitochondrial assays where distinguishing pyrimidine biosynthesis from electron transport chain function is required, as it avoids the succinate-respiration inhibition caused by Atovaquone [3].

Bacterial Prenyltransferase Assay Development

Procured as a reference multi-target inhibitor for screening platforms targeting decaprenyl and undecaprenyl diphosphate synthases (DPPS/UPPS) in Mycobacterium tuberculosis and E. coli[4].

XLogP3

6.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

484.16343649 g/mol

Monoisotopic Mass

484.16343649 g/mol

Heavy Atom Count

36

UNII

Q0VK2156M5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52962-95-5

Wikipedia

2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid

Dates

Last modified: 02-18-2024

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